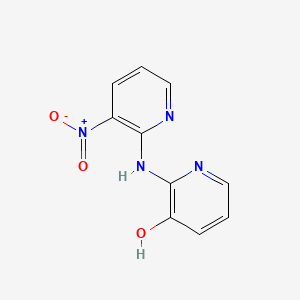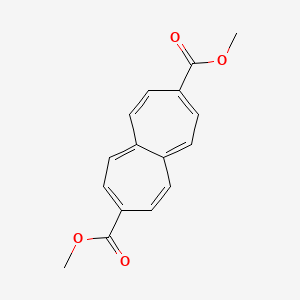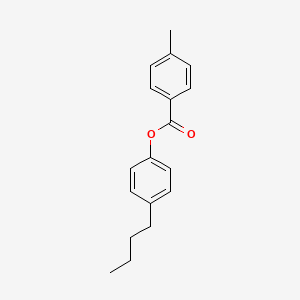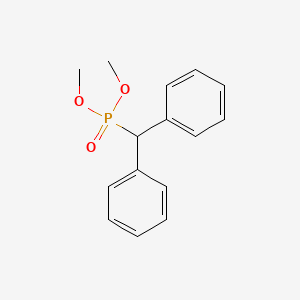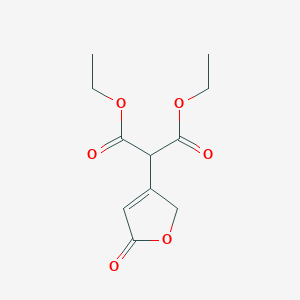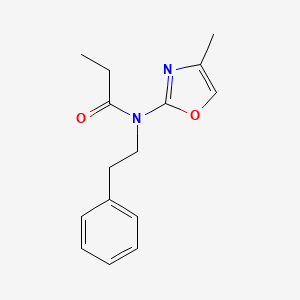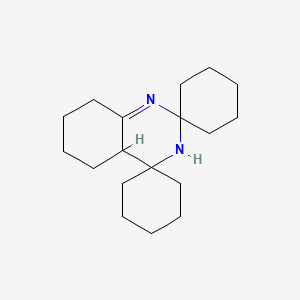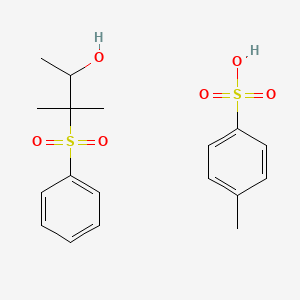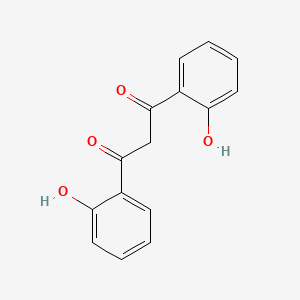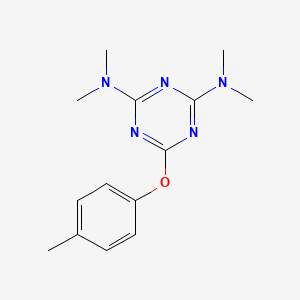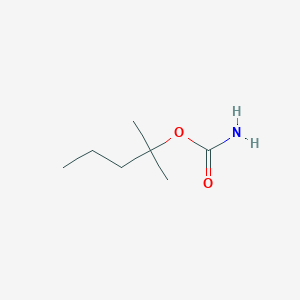
2-Methylpentan-2-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentan-2-yl carbamate: is a chemical compound with the molecular formula C7H15NO2 . It is also known by its IUPAC name, 2-Methyl-2-pentanyl carbamate . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylpentan-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with carbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbonylimidazolide in water with a nucleophile. This method is efficient and allows for the preparation of carbamates without the need for an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpentan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbamate derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Methylpentan-2-yl carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methylpentan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . The inhibition occurs through the carbamylation of the active site serine residue in the enzyme, leading to the formation of a stable carbamate-enzyme complex. This prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter .
Vergleich Mit ähnlichen Verbindungen
Carbaryl: Another carbamate insecticide with similar enzyme inhibition properties.
Aldicarb: A carbamate pesticide known for its high toxicity and enzyme inhibition.
Carbofuran: A widely used carbamate pesticide with similar chemical properties
Uniqueness: 2-Methylpentan-2-yl carbamate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched aliphatic chain and carbamate group make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
52642-50-9 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-methylpentan-2-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-7(2,3)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |
InChI-Schlüssel |
GBTDBGCFBSEIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
